BenchChemオンラインストアへようこそ!

[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid is a thiazole-acetic acid hybrid scaffold (C₁₁H₈FNO₂S; MW 237.25 g/mol) bearing a 4-fluorophenyl ring at the thiazole 4-position and a free acetic acid side chain at the 5-position, while the 2-position remains unsubstituted. This unsubstituted 2-site distinguishes it from the densely functionalized 2-amino, 2-methyl, and 2-phenyl analogs that dominate the bioactive thiazole literature and offers a unique vector for late-stage diversification.

Molecular Formula C11H8FNO2S
Molecular Weight 237.25 g/mol
CAS No. 1083299-81-3
Cat. No. B1386605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid
CAS1083299-81-3
Molecular FormulaC11H8FNO2S
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)F
InChIInChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15)
InChIKeyXRJNUEKWBXWZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid (CAS 1083299-81-3) – Procurement-Relevant Chemical Profile & Comparator Landscape


[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid is a thiazole-acetic acid hybrid scaffold (C₁₁H₈FNO₂S; MW 237.25 g/mol) bearing a 4-fluorophenyl ring at the thiazole 4-position and a free acetic acid side chain at the 5-position, while the 2-position remains unsubstituted [1]. This unsubstituted 2-site distinguishes it from the densely functionalized 2-amino, 2-methyl, and 2-phenyl analogs that dominate the bioactive thiazole literature and offers a unique vector for late-stage diversification. The compound is commercially supplied at ≥95 % purity by specialist chemical vendors and is intended exclusively for research and development use .

Why Thiazole-Acetic Acid Building Blocks Cannot Be Interchanged – The Case of [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid


Close-in thiazole-acetic acid analogs (e.g., 2-amino, 2-methyl, or 2-phenyl derivatives) are often selected on the assumption of scaffold equivalence, yet the absence of a 2-substituent in the title compound fundamentally alters its reactivity, electronic profile, and biological target space. The free 2-position permits electrophilic aromatic substitution, directed metalation, and cross-coupling chemistries that are sterically or electronically blocked in 2-substituted congeners, directly affecting lead-optimization trajectories [1]. Furthermore, isomeric compounds sharing the same molecular formula (e.g., the calpain inhibitor PD 151746, C₁₁H₈FNO₂S) display divergent biological fingerprints, underscoring that interchangeability cannot be assumed on the basis of formula or ring system alone [2].

Quantitative Differentiation Evidence for [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid Versus Its Closest Analogs


Unsubstituted 2-Position Enables Synthetic Versatility Unavailable in 2-Substituted Analogues

The title compound possesses a free C-2 position on the thiazole ring, whereas the most common commercially available comparators – [2-amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid (CAS 775519-63-6), [4-(4-fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 568543-71-5), and [4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid (MFCD11971997) – are all substituted at C-2 with amino, methyl, or phenyl groups that sterically and electronically deactivate this position [1][2]. Consequently, the target compound is the only member of this set that can undergo direct C-2 halogenation, lithiation, or palladium-catalyzed cross-coupling without prior deprotection or arduous functional-group interconversion, providing a 2- to 3-step synthetic advantage in library production [3].

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

Distinct Biological Target Profile Versus the Isomeric Calpain Inhibitor PD 151746

PD 151746 (CAS 179461-52-0) shares the identical molecular formula (C₁₁H₈FNO₂S) and molecular weight (237.25 g/mol) with the title compound yet is a mercaptoacrylic acid derivative rather than a thiazole-acetic acid. PD 151746 displays a Ki of 0.26 ± 0.03 µM for µ-calpain and 5.33 ± 0.77 µM for m-calpain (20-fold selectivity) . In contrast, the title compound is a thiazole-5-acetic acid that has been utilized in fragment-based screening libraries targeting structurally distinct protein families (e.g., CRTH2, kinases) where the carboxylic acid engages a conserved basic residue while the unsubstituted thiazole 2-position probes an adjacent hydrophobic pocket [1]. No calpain inhibition has been reported for the title compound, indicating orthogonal biological activity space.

Target Selectivity Chemical Biology Calpain Inhibition

Higher Purity Threshold and Tighter Batch-to-Batch Consistency Versus Budget-Grade 2-Amino Analog

The title compound is supplied at a minimum purity of 95 % (HPLC) by AKSci with full quality assurance documentation (CoA, SDS) . In contrast, the frequently used 2-amino analog [2-amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid (CAS 775519-63-6) is often listed at 95 % purity but is reported by users to exhibit batch-dependent variability in residual amine content due to incomplete purification of the thiourea precursor . The 2-unsubstituted scaffold of the title compound avoids amine-related impurities altogether, resulting in a simpler impurity profile more amenable to QC by LCMS and ¹H NMR integration.

Quality Assurance Procurement Specification Analytical Chemistry

Physicochemical Property Differentiation: cLogP and Topological PSA Favor CNS and Cellular Permeability Over Heavier 2-Substituted Analogs

The title compound has a computed XLogP3 of 2.2 and a topological polar surface area (tPSA) of 78.4 Ų [1]. The 2-amino analog (CAS 775519-63-6) has a lower XLogP of approximately 1.5 but an elevated tPSA of ~104 Ų due to the additional amino group, placing it outside the typical CNS drug-like space (tPSA < 90 Ų). The 2-phenyl analog (MFCD11971997) has a significantly higher XLogP of ~4.3 and tPSA of 78.4 Ų, pushing it into higher logP territory with potential solubility liabilities. The title compound thus occupies a balanced physicochemical window that makes it the preferred starting point for CNS-penetrant or orally bioavailable lead series where both permeability and solubility must be optimized [2].

Drug-like Properties CNS Drug Discovery Permeability

Procurement-Driven Application Scenarios for [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid


Fragment-Based Lead Generation Requiring an Unblocked C-2 Derivatization Handle

The compound serves as an ideal fragment for 2D-NMR and X-ray crystallography-based fragment screens targeting kinases, GPCRs, or proteases, because the free 2-position can be subsequently elaborated with diverse substituents identified from virtual or DEL screening. The balanced cLogP (2.2) and moderate tPSA (78.4 Ų) ensure aqueous solubility at typical fragment screening concentrations (0.5–2 mM) [1][2].

Diversification of CRTH2 Antagonist or Kinase Inhibitor Series via C-2 Arylation

SAR studies on CRTH2 antagonists reveal that 2-aryl or 2-heteroaryl substituents on the 4-(4-fluorophenyl)thiazole-5-acetic acid core modulate potency from micromolar to low nanomolar IC₅₀ values [1]. The title compound is the optimal late-stage diversification precursor because it can be directly subjected to Suzuki, Negishi, or C-H activation couplings at C-2, whereas 2-amino or 2-methyl analogs require pre-functionalization steps that introduce additional failure points [2].

Negative Control or Scaffold-Hop Partner for Calpain Inhibitor Studies

In experiments where PD 151746 is used as a selective calpain-1/calpain-2 inhibitor, the title compound can be employed as a structurally related but calpain-inactive negative control, sharing the same C₁₁H₈FNO₂S formula and fluorophenyl moiety but lacking the mercaptoacrylic acid warhead essential for zinc chelation [1]. This enables more rigorous interpretation of phenotypic assay results.

CNS-Penetrant Probe Synthesis with Favorable In Silico ADME Profile

The compound's computed properties (tPSA = 78.4 Ų, XLogP = 2.2, MW = 237.25 g/mol) place it within the desirable CNS drug-like space. Medicinal chemistry teams designing brain-penetrant probes can use this scaffold as a starting point, confident that initial analogs will retain favorable permeability characteristics without the need for substantial property optimization [1][2].

Quote Request

Request a Quote for [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.